molecular formula C6H10N4OS B261610 N-[5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]acetamide

N-[5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]acetamide

Cat. No. B261610
M. Wt: 186.24 g/mol
InChI Key: RWGYUYBCQJTSED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has shown promising results in the fields of medicine, agriculture, and material science.

Mechanism of Action

The mechanism of action of N-[5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]acetamide varies depending on its application. In medicine, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response and cancer cell growth. In agriculture, it has been shown to inhibit the activity of fungal and insect enzymes, leading to their death. In material science, it has been shown to act as a Lewis acid catalyst, promoting various chemical reactions.
Biochemical and Physiological Effects:
N-[5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]acetamide has shown various biochemical and physiological effects in scientific research. In medicine, it has been shown to reduce inflammation and cancer cell growth. In agriculture, it has been shown to protect crops from fungal and insect infestations. In material science, it has been shown to promote various chemical reactions.

Advantages and Limitations for Lab Experiments

N-[5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]acetamide has several advantages and limitations for lab experiments. One advantage is its ability to inhibit the activity of various enzymes, making it a potential candidate for drug development and crop protection. Another advantage is its potential use as a catalyst in various chemical reactions. However, a limitation is its potential toxicity, which requires careful handling and testing in lab experiments.

Future Directions

There are several future directions for the scientific research of N-[5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]acetamide. In medicine, it could be further studied for its potential use in cancer treatment and as an anti-inflammatory agent. In agriculture, it could be further studied for its potential use as a fungicide and insecticide. In material science, it could be further studied for its potential use as a catalyst and building block for the synthesis of other compounds. Additionally, further research could be conducted to determine the potential side effects and toxicity of N-[5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]acetamide.

Synthesis Methods

The synthesis of N-[5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]acetamide involves the reaction of 5-(ethylthio)-1H-1,2,4-triazole-3-carboxylic acid with acetic anhydride in the presence of a catalyst such as pyridine. This reaction results in the formation of N-[5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]acetamide. The purity of the synthesized compound can be confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.

Scientific Research Applications

N-[5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]acetamide has shown potential in various scientific research fields. In medicine, it has been studied for its anti-inflammatory and anti-cancer properties. In agriculture, it has been studied for its fungicidal and insecticidal properties. In material science, it has been studied for its potential use as a catalyst and as a building block for the synthesis of other compounds.

properties

Product Name

N-[5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]acetamide

Molecular Formula

C6H10N4OS

Molecular Weight

186.24 g/mol

IUPAC Name

N-(3-ethylsulfanyl-1H-1,2,4-triazol-5-yl)acetamide

InChI

InChI=1S/C6H10N4OS/c1-3-12-6-8-5(9-10-6)7-4(2)11/h3H2,1-2H3,(H2,7,8,9,10,11)

InChI Key

RWGYUYBCQJTSED-UHFFFAOYSA-N

SMILES

CCSC1=NNC(=N1)NC(=O)C

Canonical SMILES

CCSC1=NNC(=N1)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.